N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Overview
Description
N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound that belongs to the class of amides This compound features a chlorobenzyl group and a tetrahydronaphthalenyl group attached to an acetamide moiety
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 5,6,7,8-tetrahydronaphthalene-2-amine.
Formation of the Amide Bond: The reaction between 2-chlorobenzyl chloride and 5,6,7,8-tetrahydronaphthalene-2-amine in the presence of a base such as triethylamine or sodium hydroxide leads to the formation of the desired amide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
N-(2-chlorobenzyl)-2-(naphthalen-2-yl)acetamide: Similar structure but with a naphthalenyl group instead of a tetrahydronaphthalenyl group.
Uniqueness
N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to the presence of the tetrahydronaphthalenyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-8-4-3-7-17(18)13-21-19(22)12-14-9-10-15-5-1-2-6-16(15)11-14/h3-4,7-11H,1-2,5-6,12-13H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQAWOKNSZZJRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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